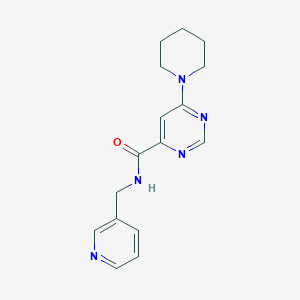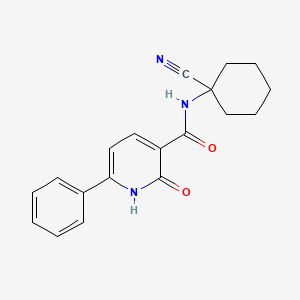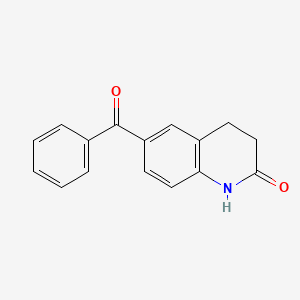![molecular formula C17H19FN2O4 B3020411 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097922-27-3](/img/structure/B3020411.png)
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives, which are analogs of the high-affinity nicotinic acetylcholine receptor ligand A-85380, has been reported in several studies. These compounds are synthesized through nucleophilic aromatic substitution reactions. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) involves a two-step procedure starting from a nitro precursor, followed by a Kryptofix 222-assisted 18F nucleophilic substitution and subsequent acidic deprotection to yield the final product . Similarly, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]2) is synthesized using a Kryptofix 222 assisted nucleophilic [18F]fluorination of an iodo precursor, followed by acidic deprotection . These methods provide moderate to high radiochemical yields and specific radioactivities, indicating their potential for practical applications .
Molecular Structure Analysis
The molecular structure of these fluorinated pyridine derivatives is characterized by the presence of a fluorine atom and an azetidinylmethoxy group attached to the pyridine ring. The fluorine atom is introduced through nucleophilic substitution, which is a key step in achieving the desired high-affinity binding to nicotinic acetylcholine receptors. The azetidinylmethoxy group is crucial for the ligand's interaction with the receptor, and the stereochemistry of the azetidinyl group (2(S)) is important for the binding affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic aromatic substitutions, which are facilitated by the use of Kryptofix 222 and microwave activation or conventional heating. These reactions are sensitive to the reaction conditions, such as temperature and solvent, which are optimized to achieve the best yield and purity of the final product. The deprotection step is typically carried out under acidic conditions to remove protecting groups without affecting the integrity of the fluorinated pyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of these fluorinated pyridine derivatives are influenced by their high affinity for the α4β2 subtype of nicotinic acetylcholine receptors. The specific radioactivity of these compounds is high, making them suitable for in vitro and in vivo studies. The binding affinity is characterized by low nanomolar to picomolar Kd values, indicating their potential as radioligands for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors. The introduction of the fluorine atom not only aids in the binding affinity but also enables the radiolabeling of the compounds with fluorine-18, a positron-emitting isotope .
properties
IUPAC Name |
1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQSFYLTBRZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)
![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)
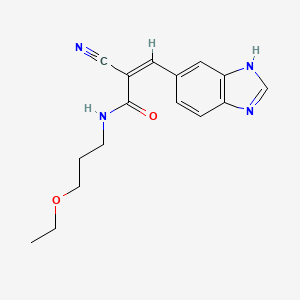


![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)
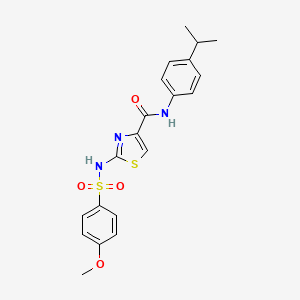
![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
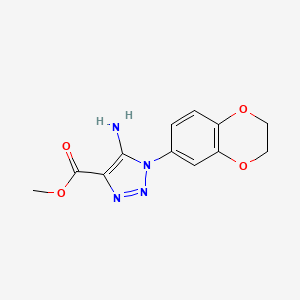
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
